molecular formula C16H16ClN3O2 B2955209 (3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034633-55-9

(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2955209
CAS RN: 2034633-55-9
M. Wt: 317.77
InChI Key: QHWIPNABVZJYLU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development.

Scientific Research Applications

Protein Kinase B (PKB/Akt) Inhibition

This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cancer Therapeutics

Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Drug Development

The compound “(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is available for purchase from various chemical suppliers, indicating its use in drug development and research.

Synthesis of Pyrrolopyrimidine Derivatives

This compound could potentially be used in the synthesis of pyrrolopyrimidine derivatives , which are a class of compounds with various biological activities.

Pharmacokinetics Studies

The compound’s in vivo metabolism and oral bioavailability have been studied , providing valuable information for pharmacokinetics studies.

Cell Proliferation and Survival Studies

PKB plays an important role in signaling within cells, promoting both cell proliferation and survival . Therefore, this compound could be used in studies investigating these cellular processes.

properties

IUPAC Name

(3-chlorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-4-1-3-12(9-13)16(21)20-8-2-5-14(10-20)22-15-6-7-18-11-19-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWIPNABVZJYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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